

Application Note: Alisol-A Quantification by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Alisol-A*

Cat. No.: *B10825205*

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Introduction

Alisol-A is a protostane-type triterpenoid compound predominantly isolated from the rhizome of *Alisma orientale*, a plant used in traditional medicine.^[1] Scientific interest in **Alisol-A** has grown due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects.^{[1][2][3]} Its therapeutic potential is linked to the modulation of various signaling pathways, notably the activation of the AMPK/SIRT1 pathway, which plays a crucial role in cellular energy homeostasis and metabolism.^{[2][4]}

Given its potential in drug development, a reliable and validated analytical method for the quantification of **Alisol-A** is essential for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of **Alisol-A**, in accordance with International Council for Harmonisation (ICH) guidelines.^{[5][6][7]}

Physicochemical Properties of Alisol-A

A summary of the key chemical properties for **Alisol-A** is provided below.

Property	Value	Reference
Chemical Formula	C ₃₀ H ₅₀ O ₅	[8][9]
Molecular Weight	490.7 g/mol	[9][10]
CAS Number	19885-10-0	[1][8]
Appearance	Solid	[10]
Solubility	Soluble in DMSO, DMF, Ethanol	[8]
Purity (Typical)	>98% by HPLC	[11]

Experimental Protocols

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
- Chromatography Data System (CDS): OpenLab CDS or equivalent.
- Analytical Balance: Mettler Toledo MS-TS or equivalent.
- Ultrasonic Bath: Branson or equivalent.
- Volumetric Glassware: Class A.
- Syringe Filters: 0.45 µm PTFE.

Reagents and Chemicals

- **Alisol-A** Reference Standard: Purity ≥98%.
- Acetonitrile (ACN): HPLC grade.
- Water: HPLC grade or ultrapure water.
- Phosphoric Acid: Analytical grade.

Chromatographic Conditions

The following HPLC conditions were established for the optimal separation and quantification of **Alisol-A**.

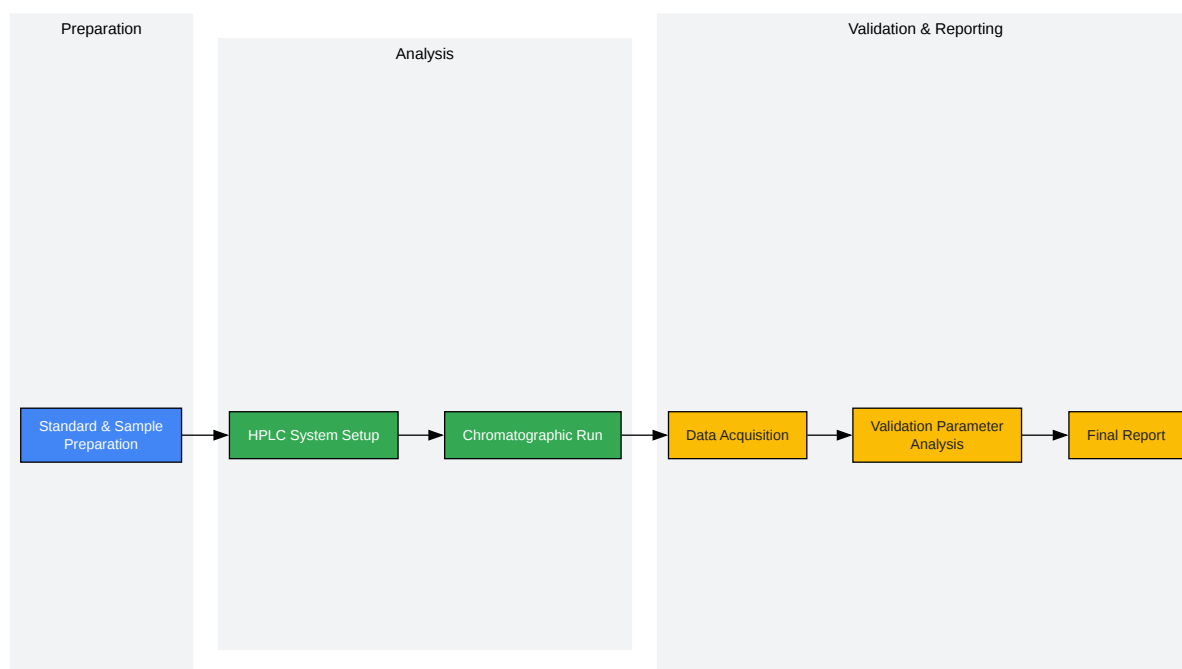
Parameter	Condition
Column	C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile (ACN)
Gradient Elution	0-15 min: 60-90% B; 15-20 min: 90% B; 20-21 min: 90-60% B; 21-25 min: 60% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	205 nm
Injection Volume	10 µL

Preparation of Standard and Sample Solutions

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Alisol-A** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.
- **Sample Preparation:** Accurately weigh the sample containing **Alisol-A**, transfer to a volumetric flask, and add acetonitrile. Sonicate for 15 minutes to ensure complete dissolution and extraction. Dilute to the final volume with acetonitrile to obtain a theoretical concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][12]



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Figure 1: General workflow for HPLC method validation.

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (diluent), the **Alisol-A** standard, and a sample preparation. The retention time and the absence of interfering peaks at the retention time of **Alisol-A** were assessed.

Linearity and Range

Linearity was determined by injecting six concentrations of **Alisol-A** (e.g., 5, 10, 25, 50, 75, 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r^2) was calculated.

Accuracy

Accuracy was assessed by the recovery method. A known amount of **Alisol-A** standard was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated for each level.

Precision

- Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
- Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess variability. The Relative Standard Deviation (%RSD) was calculated.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio. LOD was established at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as flow rate (± 0.1 mL/min), column temperature ($\pm 2^\circ\text{C}$), and mobile phase composition ($\pm 2\%$ acetonitrile). The effect on retention time and peak area was observed.

Results and Data Summary

The developed method met all predefined acceptance criteria, demonstrating its suitability for the intended purpose.

Table 1: Linearity and Range

Parameter	Result	Acceptance Criteria
Linear Range	5 - 100 µg/mL	-
Correlation Coefficient (r ²)	0.9995	≥ 0.999

| Regression Equation | $y = 45210x + 1250$ | - |

Table 2: Accuracy (Recovery)

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery	% RSD
80%	40	39.6	99.0%	0.85%
100%	50	50.3	100.6%	0.62%
120%	60	59.2	98.7%	0.91%

| Acceptance Criteria | | 98.0% - 102.0% | ≤ 2.0% |

Table 3: Precision

Precision Type	n	% RSD	Acceptance Criteria
Repeatability	6	0.78%	≤ 2.0%

| Intermediate Precision | 12 | 1.15% | ≤ 2.0% |

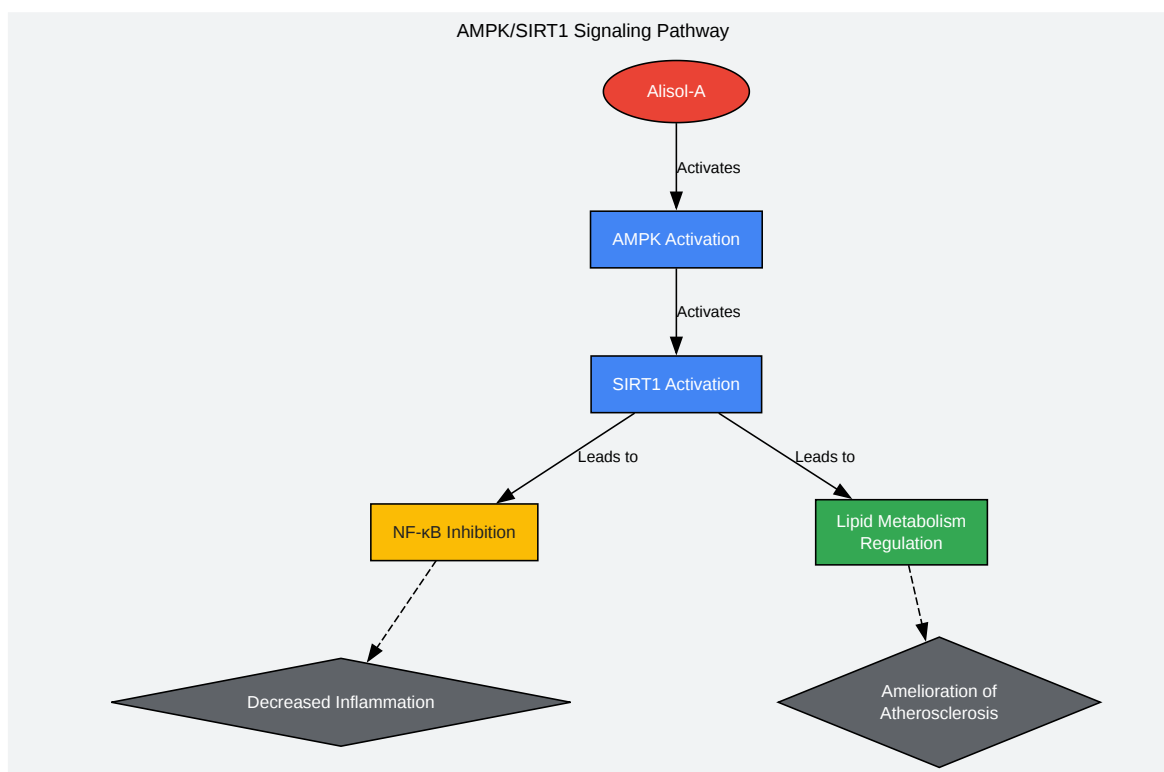
Table 4: LOD, LOQ, and Robustness

Parameter	Result
LOD	0.15 µg/mL
LOQ	0.50 µg/mL

| Robustness | All variations resulted in %RSD < 2.0% for peak area and retention time shift < 5%. The method is considered robust. |

Alisol-A Signaling Pathway

Alisol-A exerts its therapeutic effects by modulating key cellular signaling pathways. One of the primary mechanisms is the activation of the AMPK/SIRT1 pathway, which is central to regulating lipid metabolism and inflammation, particularly in the context of atherosclerosis.[2][4]



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Figure 2: Activation of the AMPK/SIRT1 pathway by **Alisol-A**.

Conclusion

This application note describes a simple, accurate, and reliable RP-HPLC method for the quantitative analysis of **Alisol-A**. The method was successfully developed and validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. The established protocol is suitable for routine quality control and quantitative analysis of **Alisol-A** in raw materials and finished pharmaceutical products.

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